molecular formula C12H17NO2 B1588903 (S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine CAS No. 866783-12-2

(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine

Cat. No. B1588903
M. Wt: 207.27 g/mol
InChI Key: SAVVFXUMMFHSJC-SECBINFHSA-N
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Description

“(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine” is a chemical compound with the molecular formula C11H15NO2 . It has an average mass of 193.242 Da and a monoisotopic mass of 193.110275 Da . The compound is also known by other names such as “(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine” and "(3,4-DIMETHOXYBICYCLO[4.2.0]OCTA-1,3,5-TRIEN-7-YL)METHANAMINE" .


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic ring with two methoxy groups attached at the 3rd and 4th positions . The nitrogen atom is attached to a methyl group, forming a methanamine .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 308.7±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 54.9±3.0 kJ/mol and a flash point of 153.3±35.2 °C . The compound has a molar refractivity of 55.4±0.3 cm3, a polar surface area of 44 Å2, and a molar volume of 173.5±3.0 cm3 .

Scientific Research Applications

Organic Synthesis and Structural Analysis

  • A study demonstrated the synthesis of halocuprate(I) compounds featuring N-methylated DABCO cations, highlighting bright metal-centered luminescence and thermally activated color shifts. These compounds showcase the potential for applications in materials science, especially in the development of luminescent materials (Maderlehner et al., 2015).
  • Research on the rearrangement approaches to cyclic skeletons, specifically for the total synthesis of triquinane sesquiterpenes, leveraged similar bicyclic structures. This work underscores the compound's relevance in synthetic organic chemistry, providing pathways for complex molecule synthesis (Uyehara et al., 1998).

Materials Science and Photoluminescence

  • Investigations into the synthesis of organic and water-soluble poly(1,4-phenylenevinylenes) containing carboxyl groups utilized related bicyclic structures. Such studies are critical for developing new materials with potential applications in electronics and photonics (Wagaman & Grubbs, 1997).

Crystallography and Molecular Structures

  • The crystal structures and properties of hydrated conglomerate forms of ivabradine hydrochloride were studied, providing insights into the role of water in crystal assembly and stability under various conditions. This research is relevant for understanding the solid-state chemistry of similar compounds (Zhou et al., 2019).

Zeolite Synthesis

  • Zeolite synthesis using 1,4-diazabicyclo[2,2,2]octane (DABCO) derivatives as structure-directing agents showcased the use of similar bicyclic structures in creating high-silica zeolite materials. Such applications highlight the compound's potential in catalysis and materials science (Takewaki et al., 1999).

Safety And Hazards

The compound should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

1-[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13-7-9-4-8-5-11(14-2)12(15-3)6-10(8)9/h5-6,9,13H,4,7H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVVFXUMMFHSJC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC2=CC(=C(C=C12)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H]1CC2=CC(=C(C=C12)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467607
Record name (S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine

CAS RN

866783-12-2
Record name (S)-1-(3,4-Dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)-N-methylmethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866783122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DIMETHOXY-1-(N-METHYLAMINOMETHYL)BENZOCYCLOBUTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH7YT359XL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The present invention relates to a method of resolving an important intermediate of Ivabradine i.e., 4,5-dimethoxy-1-(methyl-amino-methyl)-benzocyclobutane (II) (an amine intermediate, a racemate), comprising the step of reacting a resolving agent with said intermediate to obtain the corresponding salt in an alcoholic solvent or an alcoholic aqueous solution, and crystallizing the corresponding salt to obtain the end product (1S)-4,5-dimethyloxy-1-(methylaminomethyl)-benzocyclobutane of formula (I), wherein said resolving agent is dibenzoyl-L-tartaric acid (LDBTA), dibenzoyl-D-tartaric acid (DDBTA), di-p-toluoyl-L-tartaric acid (LDTTA) or di-p-toluoyl-D-tartaric acid (DDTTA), and preferably di-p-toluoyl-L-tartaric acid, or di-p-toluoyl-D-tartaric acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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